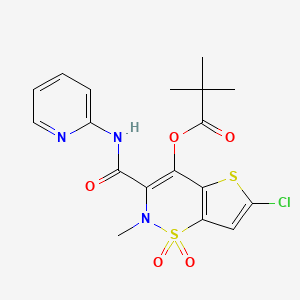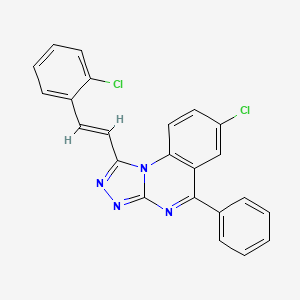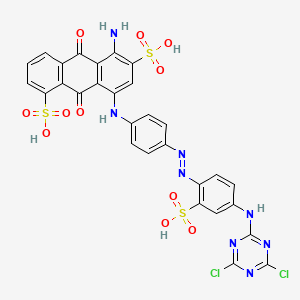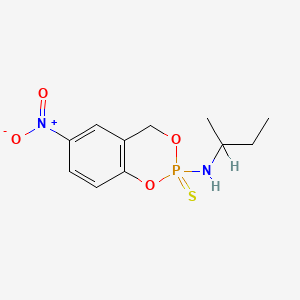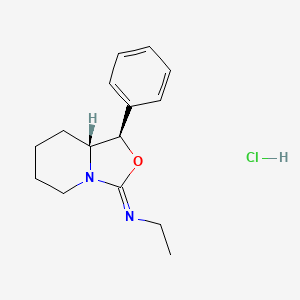
7-Chloro-1-(4-nitrophenyl)-4H-(1,2,4)triazolo(3,4-c)(1,4)benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethoxy-N,N-dimethylmethanamine can be synthesized through the reaction of N,N-dimethylformamide dimethyl acetal with methanol under acidic conditions. The reaction typically involves heating the reactants to a temperature of around 100°C and maintaining the reaction for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of Dimethoxy-N,N-dimethylmethanamine often involves continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving high purity and efficiency in the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, primary amines, secondary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Dimethoxy-N,N-dimethylmethanamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme kinetics.
Medicine: It is an intermediate in the production of drugs and therapeutic agents.
Industry: It is used in the manufacture of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Dimethoxy-N,N-dimethylmethanamine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, where it donates its lone pair of electrons to electrophilic centers. In oxidation and reduction reactions, it undergoes electron transfer processes that result in the formation of new chemical bonds and products .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.
Dimethylacetamide (DMAc): Used as a solvent and intermediate in chemical reactions.
Trimethylamine (TMA): A tertiary amine used in the synthesis of quaternary ammonium compounds.
Uniqueness
Dimethoxy-N,N-dimethylmethanamine is unique due to its dual functionality as both a nucleophile and an electrophile, allowing it to participate in a wide range of chemical reactions. Its ability to form stable intermediates and products makes it a valuable compound in various scientific and industrial applications .
Propiedades
Número CAS |
93300-00-6 |
|---|---|
Fórmula molecular |
C15H9ClN4O2S |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
7-chloro-1-(4-nitrophenyl)-4H-[1,2,4]triazolo[3,4-c][1,4]benzothiazine |
InChI |
InChI=1S/C15H9ClN4O2S/c16-10-3-6-12-13(7-10)23-8-14-17-18-15(19(12)14)9-1-4-11(5-2-9)20(21)22/h1-7H,8H2 |
Clave InChI |
DWLXSZCWQBQQPD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NN=C(N2C3=C(S1)C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


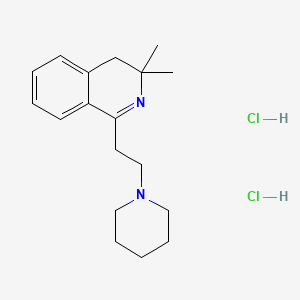
![4a-[[4-(2-ethoxy-2-phenylethyl)piperazin-1-yl]methyl]-1,2,3,9b-tetrahydrodibenzofuran-4-one;dihydrochloride](/img/structure/B12735303.png)
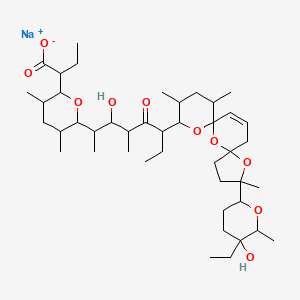
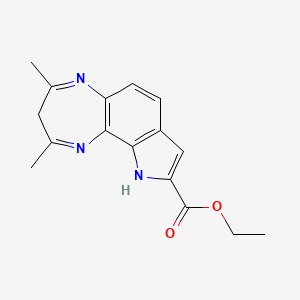
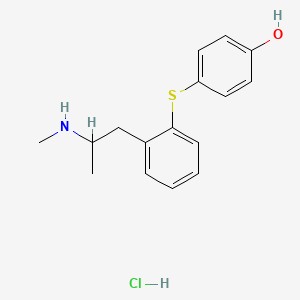
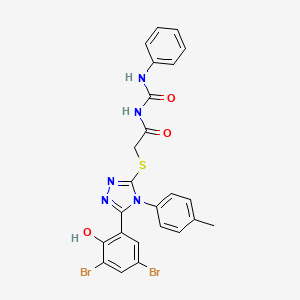
![9-(2-chlorophenyl)-N-(furan-2-ylsulfonyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12735319.png)
